molecular formula C10H16N2O4 B14290477 Propanedioic acid, 2-imidazolidinylidene-, diethyl ester CAS No. 128864-26-6

Propanedioic acid, 2-imidazolidinylidene-, diethyl ester

Cat. No.: B14290477
CAS No.: 128864-26-6
M. Wt: 228.24 g/mol
InChI Key: JYGMAOJOWIDRMG-UHFFFAOYSA-N
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Description

Propanedioic acid, 2-imidazolidinylidene-, diethyl ester is a chemical compound with the molecular formula C10H16N2O4. It is a derivative of malonic acid, where the hydrogen atoms of the methylene group are replaced by an imidazolidinylidene group. This compound is known for its unique structure, which includes a five-membered ring and ester functionalities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanedioic acid, 2-imidazolidinylidene-, diethyl ester typically involves the reaction of diethyl malonate with imidazolidinone under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound often involves the hydrolysis of dimethyl malonate or diethyl malonate, followed by the introduction of the imidazolidinylidene group. This process is optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Propanedioic acid, 2-imidazolidinylidene-, diethyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and alcohols can react with the ester groups under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various esters and amides.

Scientific Research Applications

Propanedioic acid, 2-imidazolidinylidene-, diethyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds.

    Biology: This compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, especially for its ability to interact with specific biological targets.

    Industry: It is used in the production of polymers and other advanced materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of propanedioic acid, 2-imidazolidinylidene-, diethyl ester involves its interaction with various molecular targets. The imidazolidinylidene group can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. This compound can also participate in redox reactions, influencing cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    Malonic acid: The parent compound, known for its use in the malonic ester synthesis.

    Diethyl malonate: A simpler ester derivative of malonic acid.

    Dimethyl malonate: Another ester derivative with similar reactivity.

Uniqueness

Propanedioic acid, 2-imidazolidinylidene-, diethyl ester is unique due to the presence of the imidazolidinylidene group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other malonic acid derivatives.

Properties

CAS No.

128864-26-6

Molecular Formula

C10H16N2O4

Molecular Weight

228.24 g/mol

IUPAC Name

diethyl 2-imidazolidin-2-ylidenepropanedioate

InChI

InChI=1S/C10H16N2O4/c1-3-15-9(13)7(10(14)16-4-2)8-11-5-6-12-8/h11-12H,3-6H2,1-2H3

InChI Key

JYGMAOJOWIDRMG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C1NCCN1)C(=O)OCC

Origin of Product

United States

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